molecular formula C20H18FN7O2 B11636552 7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11636552
M. Wt: 407.4 g/mol
InChI Key: YGRGTYADOFNRLQ-FOKLQQMPSA-N
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Description

7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, and is modified with fluorophenyl, pyridinyl, and hydrazinyl groups, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the fluorophenyl, pyridinyl, and hydrazinyl groups through various chemical reactions such as alkylation, condensation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s purine core and functional groups make it a candidate for studying enzyme interactions, receptor binding, and cellular signaling pathways. It may serve as a probe or inhibitor in biochemical assays.

Medicine

In medicine, the compound’s potential biological activity could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, anticancer, or antiviral activity, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use in the production of specialty chemicals or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine core allows it to mimic natural substrates or inhibitors, potentially modulating biological pathways. The fluorophenyl and pyridinyl groups may enhance binding affinity and specificity, while the hydrazinyl group could participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • **7-[(4-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
  • **7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Uniqueness

Compared to similar compounds, 7-[(4-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(2E)-2-[(PYRIDIN-3-YL)METHYLIDENE]HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability, improve binding interactions, and alter the compound’s electronic properties, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H18FN7O2

Molecular Weight

407.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C20H18FN7O2/c1-26-17-16(18(29)27(2)20(26)30)28(12-13-5-7-15(21)8-6-13)19(24-17)25-23-11-14-4-3-9-22-10-14/h3-11H,12H2,1-2H3,(H,24,25)/b23-11+

InChI Key

YGRGTYADOFNRLQ-FOKLQQMPSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CN=CC=C3)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CN=CC=C3)CC4=CC=C(C=C4)F

Origin of Product

United States

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